1-Nitrofluorene
Overview
Description
1-Nitrofluorene is an organic compound with the molecular formula C₁₃H₉NO₂. It is a derivative of fluorene, where a nitro group is attached to the first carbon of the fluorene ring. This compound is known for its yellow crystalline appearance and is used in various chemical research and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Nitrofluorene can be synthesized through the nitration of fluorene. The process involves dissolving fluorene in glacial acetic acid and adding a nitrating mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at a controlled temperature to ensure the selective nitration at the first carbon position. The reaction mixture is then poured into water, and the resulting precipitate is filtered and recrystallized to obtain pure this compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound for commercial use.
Chemical Reactions Analysis
Types of Reactions
1-Nitrofluorene undergoes various chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: Although less common, the fluorene ring can undergo oxidation under specific conditions.
Common Reagents and Conditions
Reduction: Hydrazine, palladium on carbon, platinum, nickel, or iron catalysts.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: 1-Aminofluorene.
Substitution: Various substituted fluorenes depending on the nucleophile used.
Oxidation: Oxidized fluorene derivatives.
Scientific Research Applications
1-Nitrofluorene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various fluorene derivatives and as a reagent in organic synthesis.
Biology: Studies have explored its interactions with biological molecules and its potential mutagenic effects.
Medicine: Research is ongoing to investigate its potential use in drug development and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-nitrofluorene involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA and proteins, leading to potential mutagenic effects. The exact molecular targets and pathways are still under investigation, but it is known to affect various cellular processes .
Comparison with Similar Compounds
1-Nitrofluorene can be compared with other nitro-aromatic compounds such as 2-nitrofluorene, 8-nitrofluoranthene, and 3-nitrofluoranthene. These compounds share similar structural features but differ in their degree of aromaticity and bioactivity. For example, 8-nitrofluoranthene and 3-nitrofluoranthene are more mutagenic than 2-nitrofluorene, highlighting the influence of molecular structure on biological activity .
List of Similar Compounds
- 2-Nitrofluorene
- 8-Nitrofluoranthene
- 3-Nitrofluoranthene
- 1-Nitropyrene
- 2,7-Dinitrofluorene
- 6-Nitrochrysene
- 3-Nitrofluoranthene
- 5-Nitroacenaphthene
- 9-Nitroanthracene
Properties
IUPAC Name |
1-nitro-9H-fluorene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c15-14(16)13-7-3-6-11-10-5-2-1-4-9(10)8-12(11)13/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFAQJJPFPNXIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C(=CC=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20176791 | |
Record name | 9H-Fluorene, 1-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20176791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22250-99-3 | |
Record name | 9H-Fluorene, 1-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022250993 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9H-Fluorene, 1-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20176791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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